molecular formula C13H18BrNO2 B597506 N-T-Butyl 4-bromo-2-ethoxybenzamide CAS No. 1261988-52-6

N-T-Butyl 4-bromo-2-ethoxybenzamide

Cat. No.: B597506
CAS No.: 1261988-52-6
M. Wt: 300.196
InChI Key: HEHSYLPUUOXERL-UHFFFAOYSA-N
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Description

N-T-Butyl 4-bromo-2-ethoxybenzamide is a chemical compound that belongs to the class of benzamides. It is characterized by its white crystalline solid form and solubility in organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Scientific Research Applications

N-T-Butyl 4-bromo-2-ethoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of “N-T-Butyl 4-bromo-2-ethoxybenzamide” is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Preparation Methods

The synthesis of N-T-Butyl 4-bromo-2-ethoxybenzamide involves several steps. One common synthetic route includes the reaction of 4-bromo-2-ethoxybenzoic acid with tert-butylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-T-Butyl 4-bromo-2-ethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Reduction Reactions: The compound can be reduced to form different products. For example, catalytic hydrogenation can be used to reduce the bromine atom to a hydrogen atom.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Comparison with Similar Compounds

N-T-Butyl 4-bromo-2-ethoxybenzamide can be compared with other similar compounds such as:

    4-Bromo-N-(tert-butyl)benzamide: This compound shares a similar structure but lacks the ethoxy group, which can influence its reactivity and applications.

    4-Bromo-2-ethoxybenzoic acid: This precursor compound is used in the synthesis of this compound and has different chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-tert-butyl-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-5-17-11-8-9(14)6-7-10(11)12(16)15-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHSYLPUUOXERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681836
Record name 4-Bromo-N-tert-butyl-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-52-6
Record name 4-Bromo-N-tert-butyl-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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